molecular formula C8H16O2 B8618229 1,1-Diethoxy-2-methyl-2-propene

1,1-Diethoxy-2-methyl-2-propene

Cat. No. B8618229
M. Wt: 144.21 g/mol
InChI Key: XYJXZLHRRNRNHF-UHFFFAOYSA-N
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Patent
US05380729

Procedure details

p-Toluenesulfonic acid (1.14 g, 0.006 mol) was added to a mixture of methacrolein (42.35 g, 0.06 mol), ethanol (141.9 mL), CH2Cl2 (120 mL) and triethylorthoformate (130.6 mL, 0.785 mol). The mixture was stirred at room temperature for 3 days and then K2CO3 (2 g) was added. The mixture was stirred for 10 minutes, filtered, and then the filtrate was concentrated in vacuo. The residue was purified by distillation through a Vigreaux column at 130° C. to afford 35 g of methacrolein diethylacetal.
Quantity
42.35 g
Type
reactant
Reaction Step One
Quantity
141.9 mL
Type
reactant
Reaction Step One
Quantity
130.6 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3](=C)[CH3:4].C(O)C.C(O[CH:12]([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])C>C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>[CH2:17]([O:16][CH:12]([O:13][CH2:14][CH3:15])[C:3](=[CH2:2])[CH3:4])[CH3:18] |f:4.5.6|

Inputs

Step One
Name
Quantity
42.35 g
Type
reactant
Smiles
O=CC(C)=C
Name
Quantity
141.9 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
130.6 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
1.14 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation through a Vigreaux column at 130° C.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC(C(C)=C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 404.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.